molecular formula C14H18F3NO2 B11759577 4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

4,4,4-Trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

Cat. No.: B11759577
M. Wt: 289.29 g/mol
InChI Key: KWJNFPMJQUECLH-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide is a compound that contains a trifluoromethyl group, a hydroxymethyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide typically involves the introduction of the trifluoromethyl group into the molecule. One common method is the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper or palladium complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylethyl)-butyramide
  • 4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylbutyl)-butyramide

Uniqueness

4,4,4-Trifluoro-3-hydroxymethyl-N-(1-phenylpropyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxymethyl group provides opportunities for hydrogen bonding and reactivity.

Properties

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

4,4,4-trifluoro-3-(hydroxymethyl)-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C14H18F3NO2/c1-2-12(10-6-4-3-5-7-10)18-13(20)8-11(9-19)14(15,16)17/h3-7,11-12,19H,2,8-9H2,1H3,(H,18,20)

InChI Key

KWJNFPMJQUECLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC(CO)C(F)(F)F

Origin of Product

United States

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